3-氰基-4,6-二氯-2-甲基-5-苯基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

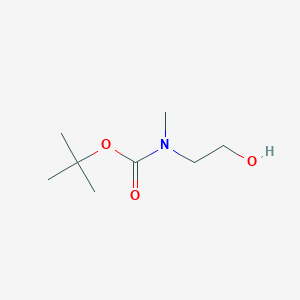

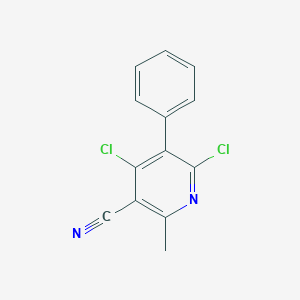

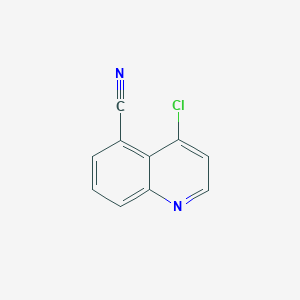

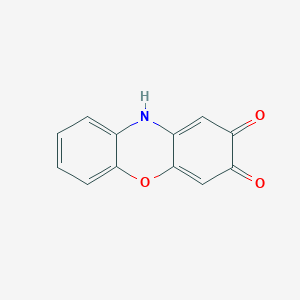

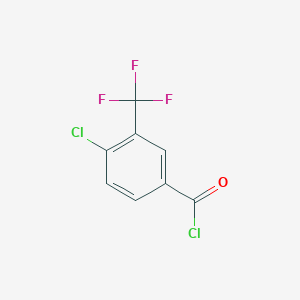

The compound of interest, 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine, is a derivative of the pyridine family, characterized by a pyridine ring substituted with various functional groups such as cyano, chloro, methyl, and phenyl groups. These substitutions influence the compound's reactivity, physical properties, and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of substituted pyridines, including those with cyano and methyl groups, can be achieved through various methods. For instance, 4,6-disubstituted-3-cyano-2-methylpyridines can be prepared by treating α,β-unsaturated carbonyl compounds with β-aminocrotononitrile in the presence of potassium tert-butoxide, as described in the synthesis of fluorescent pyridines . Additionally, the cycloauration of 2-phenoxypyridines with different substituents leads to the formation of cycloaurated compounds, although the presence of strong electron-withdrawing groups like nitrile can inhibit this reaction .

Molecular Structure Analysis

The molecular structure of substituted pyridines can be determined using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 3-cyano-2-ethylthio-6-methyl-4-trifluoromethylpyridine was established through X-ray diffraction analysis . This technique provides detailed information about the arrangement of atoms within the molecule and can reveal the influence of different substituents on the overall molecular geometry.

Chemical Reactions Analysis

Substituted pyridines undergo various chemical reactions based on their functional groups. For instance, 2-chloro-3-cyanopyridines can react with primary and secondary aliphatic amines, hydrazine hydrate, and sodium azide to yield a range of products including 2-aminopyridines and pyridopyrazoles . The reactivity of the chlorine atom in these compounds is a key factor in their chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted pyridines are influenced by their functional groups. The presence of a 3-cyano group in pyridines has been found to increase fluorescence intensities and improve photostabilities, which could be beneficial for applications in optical materials and sensors . Additionally, the introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the pyridine ring, affecting its reactivity and potential applications .

科学研究应用

合成和衍生物

- 3-氰基-6-甲基-4-苯基吡啶-2(1H)-酮的合成是3-氰基-4,6-二氯-2-甲基-5-苯基吡啶的衍生物,涉及2-氰基乙酰胺与苄基丙酮的反应。这种合成导致各种化合物的产生,包括偶氮亚胺和N-酰化衍生物,表明其在创造一系列化学品方面的实用性 (Shatsauskas et al., 2017)。

电化学行为

- 关于3-氰基-(或3-羰基)-1-甲基-(或苄基) 1,4-二氢吡啶的电化学行为的研究,与3-氰基-4,6-二氯-2-甲基-5-苯基吡啶相关,揭示了它们在氧化和还原过程中的潜力,表明它们适用于电化学应用 (Trazza et al., 1982)。

荧光特性

- 4,6-二取代-3-氰基-2-甲基吡啶,与3-氰基-4,6-二氯-2-甲基-5-苯基吡啶密切相关,表现出强烈的荧光,使它们成为荧光技术应用的候选物 (Matsui et al., 1992)。

染料合成中的应用

- 该化合物已被用于合成双(杂环)偶氮分散染料,暗示了它在染料和颜料行业中的作用 (Seferoğlu & Ertan, 2007)。

在电池技术中的应用

- 对于非水溶性氰基吡啶和氰基苯基吡啶用于非水溶性氧化还原流动电池(RFBs)的研究表明,3-氰基-4,6-二氯-2-甲基-5-苯基吡啶在能量存储技术中的潜力 (Vaid et al., 2022)。

抗肿瘤潜力

- 与3-氰基-4,6-二氯-2-甲基-5-苯基吡啶结构相关的3-氰基-2(1H)-氧基吡啶和3-氰基-2(1H)-亚胺吡啶的衍生物已显示出对白血病细胞系的选择性抗肿瘤活性,表明其在医学研究中的潜力 (Abadi & Al-Khamees, 1998)。

属性

IUPAC Name |

4,6-dichloro-2-methyl-5-phenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c1-8-10(7-16)12(14)11(13(15)17-8)9-5-3-2-4-6-9/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLSLRUDINNQOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)Cl)C2=CC=CC=C2)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356499 |

Source

|

| Record name | 3-CYANO-4,6-DICHLORO-2-METHYL-5-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine | |

CAS RN |

127581-38-8 |

Source

|

| Record name | 3-CYANO-4,6-DICHLORO-2-METHYL-5-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate](/img/structure/B154571.png)

![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)

![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)